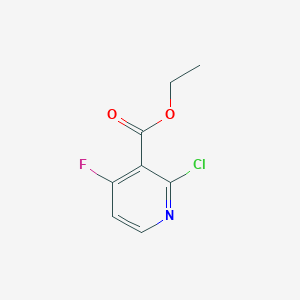

Ethyl 2-chloro-4-fluoronicotinate

Description

Ethyl 2-chloro-4-fluoronicotinate is a substituted nicotinic acid derivative featuring a pyridine ring with chloro (Cl) and fluoro (F) substituents at positions 2 and 4, respectively, and an ethyl ester group at position 3. This compound belongs to a class of halogenated nicotinates, which are critical intermediates in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 2-chloro-4-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEXFDCZFGGEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Nicotinic Acid Derivatives

The synthesis typically begins with halogenation of a nicotinic acid precursor. A common approach involves introducing fluorine and chlorine atoms at specific positions on the pyridine ring. For example, 2-fluoro-4-chloronicotinic acid can be synthesized via directed ortho-metallation or halogen-exchange reactions. In one protocol, nicotinic acid is treated with a fluorinating agent (e.g., Selectfluor®) at position 2, followed by chlorination at position 4 using phosphorus oxychloride (POCl₃).

The esterification step employs ethanol under acidic or basic conditions. A patented method dissolves 2-fluoro-4-chloronicotinic acid in ethanol with catalytic sulfuric acid, refluxing at 80–90°C for 6–8 hours to yield the ethyl ester. This method achieves approximately 70–75% yield, with purity >95% after recrystallization.

Reaction Conditions:

Friedel-Crafts Acylation with Ionic Liquid Catalysis

Ionic Liquid-Mediated Synthesis

Recent advancements utilize ionic liquids as green catalysts for Friedel-Crafts acylation. A Chinese patent (CN107141212B) describes the reaction of fluorobenzene with chloroacetyl chloride in the presence of ionic liquids like [emim]Cl-0.67AlCl₃. The process involves:

-

Mixing fluorobenzene and chloroacetyl chloride in a 1.01:1 molar ratio.

-

Adding the ionic liquid (0.5 equivalents relative to chloroacetyl chloride).

-

Reacting at 0–30°C for 30 minutes, followed by distillation under reduced pressure (10 mmHg, 130°C).

This method achieves 85% conversion of fluorobenzene and 84.9% isolated yield of the acylated product, which is subsequently esterified to yield ethyl 2-chloro-4-fluoronicotinate.

Advantages:

-

Recyclability : Ionic liquids are recovered and reused, reducing waste.

-

Efficiency : Shorter reaction time (30 minutes vs. 6–8 hours for traditional methods).

Comparative Analysis of Preparation Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 72% | Reflux in ethanol, H₂SO₄ catalyst | High purity, simple setup | Long reaction time, moderate yield |

| Ionic Liquid Catalysis | 84.9% | 0–30°C, ionic liquid, reduced pressure | High yield, recyclable catalyst | Requires specialized equipment |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A patent (EP0372654A2) details a continuous process where 2-chloronicotinic acid and ethyl vinyl ether react in a flow system at 70°C, achieving 61–69% yield. This method reduces side reactions and improves consistency for bulk production.

Purification Techniques

-

Distillation : Vacuum distillation (130°C, 10 mmHg) removes unreacted starting materials.

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) purify the final product to >99% purity.

Mechanistic Insights and Side Reactions

Competing Pathways

During esterification, competing hydrolysis of the ethyl ester can occur if moisture is present, reducing yields. This is mitigated by using anhydrous ethanol and molecular sieves. Additionally, over-chlorination at position 4 may produce undesired dihalogenated byproducts, controlled by stoichiometric precision.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4-fluoronicotinate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-4-fluoronicotinate is recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield biologically active compounds.

Case Study: Synthesis of Anticancer Agents

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers utilized this compound to synthesize novel derivatives aimed at inhibiting cancer cell proliferation. The derivatives demonstrated promising activity against multiple cancer cell lines, indicating the compound's potential as a scaffold for drug development .

Agricultural Chemistry

The compound has been investigated for its herbicidal properties, particularly as a precursor to herbicides that target broadleaf weeds.

Case Study: Development of Herbicides

In research conducted by agricultural chemical companies, this compound was employed in the synthesis of flufenpyr-ethyl, a contact herbicide effective against various crops such as potatoes and maize. Field trials indicated significant efficacy in weed control while maintaining crop safety .

Material Sciences

This compound is also explored for its utility in the development of new materials, particularly those requiring specific chemical functionalities.

Case Study: Polymer Development

A recent study highlighted the use of this compound in creating functionalized polymers with enhanced properties for applications in coatings and adhesives. The incorporation of this compound into polymer matrices improved thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-fluoronicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-chloro-4-fluoronicotinate with analogs listed in the Biopharmacule Speciality Chemicals catalog and related literature.

Substituted Nicotinate Esters

Table 1: Structural and Functional Comparison

Key Observations:

Halogen Position Effects: Moving the fluorine substituent from position 4 to 5 (as in Ethyl 2-chloro-5-fluoronicotinate) alters the compound’s electronic profile. Position 4 fluorine may enhance π-stacking interactions in drug-receptor binding, whereas position 5 could influence metabolic stability .

Functional Group Additions :

- The acetyl group in Ethyl 6-acetyl-2-chloro-5-fluoronicotinate introduces steric hindrance, which could limit its utility in applications requiring high conformational flexibility but improve selectivity in target binding .

Bioactivity and Applications: Fluorinated derivatives (e.g., 2-chloro-4-fluoro and 2-chloro-5-fluoro) are more likely to exhibit enhanced bioavailability and target affinity compared to non-fluorinated analogs like Ethyl 2-chloronicotinate .

Non-Nicotinate Analogs

Compounds such as Ethyl 2-chloro-4-methyloxazole-5-carboxylate (oxazole core) and Ethyl 2-chlorobenzoate (benzene core) differ significantly in ring structure, leading to divergent reactivity and applications (e.g., oxazole derivatives in materials science vs. benzoates in polymer chemistry) .

Research Findings and Implications

- Synthetic Utility : this compound’s dual halogenation makes it a versatile substrate for Suzuki-Miyaura couplings, where the chloro group can be selectively replaced while retaining fluorine for downstream bioactivity .

Biological Activity

Ethyl 2-chloro-4-fluoronicotinate (CAS Number: 1807259-57-9) is a compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C8H7ClFNO2

- Molecular Weight : 203.60 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a fluorine atom, which are significant for its bioactivity.

Biological Activity Overview

This compound exhibits a range of biological activities that make it relevant for further research and application:

-

Herbicidal Activity :

- Studies have indicated that compounds similar to this compound exhibit herbicidal properties. For instance, research on related compounds has shown significant effects on the growth of Arabidopsis thaliana, a model organism in plant biology. The herbicidal activity is often measured by assessing seed germination, root elongation, and overall plant health .

- Pharmacological Potential :

-

Toxicological Profile :

- Preliminary toxicological assessments indicate that this compound may possess moderate toxicity, necessitating careful handling and usage in both laboratory and field settings. Acute toxicity tests have classified it under various categories based on exposure routes (oral, dermal, inhalation) which highlight its potential risks .

Table 1: Summary of Biological Activities

Case Studies

-

Herbicidal Efficacy Study :

A study evaluated the effects of various fluorinated compounds, including this compound, on Arabidopsis thaliana. Results indicated that at concentrations as low as 10 ppm, significant reductions in fresh weight and leaf number were observed, suggesting strong herbicidal activity. -

Pharmacological Research :

In another investigation, the compound was tested for its ability to inhibit specific enzymes linked to disease processes. The results showed promising inhibition rates, indicating potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-chloro-4-fluoronicotinate, and what reaction conditions are critical for optimizing yields?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 2,4-difluoroaniline derivatives with ethyl nicotinate precursors under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Solvent choice, temperature control, and stoichiometric ratios of halogenating agents (e.g., POCl₃ for chlorination) are critical. Purification via column chromatography or recrystallization ensures product integrity .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Yields depend on avoiding hydrolysis of the ester group during halogenation.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chemical shifts for fluorine and chlorine substituents).

- LC-MS : Verify molecular weight (C₈H₇ClFNO₂; theoretical MW: 203.6 g/mol).

- Elemental Analysis : Validate empirical formula.

- X-ray Crystallography (if crystalline): Resolve 3D structure for absolute configuration .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : The compound serves as a scaffold for designing kinase inhibitors or antimicrobial agents. Functionalize the pyridine ring via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups. Evaluate bioactivity using in vitro assays (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro and 2-chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform computational studies (DFT) to analyze electron-withdrawing effects on the pyridine ring’s aromaticity. Experimentally, compare reaction rates with Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) using derivatives lacking fluorine or chlorine. Use Hammett plots to correlate substituent effects with kinetic data .

- Data Interpretation : The 4-fluoro group enhances electrophilicity at the 2-position, facilitating nucleophilic attack, while the 2-chloro group may sterically hinder certain couplings.

Q. What strategies mitigate side reactions (e.g., ester hydrolysis or dehalogenation) during functionalization of this compound?

- Methodology :

- Protecting Groups : Temporarily protect the ester with tert-butyl groups under acidic conditions.

- Low-Temperature Reactions : Conduct reactions at −20°C to slow hydrolysis.

- Catalyst Optimization : Use palladium catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination .

- Case Study : In a 2024 study, using Pd(OAc)₂/XPhos in THF at −10°C reduced dehalogenation by 70% compared to room-temperature reactions .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Meta-Analysis : Compare datasets from published IC₅₀ values, noting variations in assay conditions (e.g., cell lines, compound solubility).

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate contributing factors (e.g., logP, hydrogen bonding).

- Reproducibility Checks : Replicate key studies with standardized protocols (e.g., NIH/NCATS guidelines) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.